6,9-Octadecadienedioic acid, (6Z,9Z)-
Overview
Description
. It is a significant molecule in various biological and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Octadecadienedioic acid, (6Z,9Z)-, typically involves the use of fatty acid precursors. One common method is the catalytic hydrogenation of linoleic acid, which introduces the necessary double bonds at the specified positions . The reaction conditions often include the use of palladium or platinum catalysts under controlled temperature and pressure to ensure the selective formation of the Z-configuration double bonds.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and purification from natural sources such as plant oils. Techniques like solvent extraction, followed by chromatographic separation, are employed to isolate the desired compound . The purity of the final product is crucial, and methods like gas chromatography-mass spectrometry (GC-MS) are used to verify the composition.
Chemical Reactions Analysis
Types of Reactions: 6,9-Octadecadienedioic acid, (6Z,9Z)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bonds into single bonds, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Bromine, chlorine
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Saturated fatty acids
Substitution: Halogenated fatty acids
Scientific Research Applications
6,9-Octadecadienedioic acid, (6Z,9Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and polymers.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 6,9-Octadecadienedioic acid, (6Z,9Z)-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it acts as a ligand for certain receptors and enzymes, influencing signaling pathways and metabolic processes .
Comparison with Similar Compounds
Linoleic Acid: Another octadecadienoic acid with double bonds at positions 9 and 12.
Oleic Acid: A monounsaturated fatty acid with a single double bond at position 9.
Stearic Acid: A saturated fatty acid with no double bonds.
Comparison: 6,9-Octadecadienedioic acid, (6Z,9Z)-, is unique due to its specific double bond positions and Z-configuration, which confer distinct chemical and biological properties. Unlike linoleic acid, which has double bonds at positions 9 and 12, this compound’s double bonds at positions 6 and 9 make it more reactive in certain chemical reactions. Compared to oleic and stearic acids, its polyunsaturated nature allows for more diverse applications in research and industry .
Properties
IUPAC Name |
(6Z,9Z)-octadeca-6,9-dienedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2,5,7H,3-4,6,8-16H2,(H,19,20)(H,21,22)/b2-1-,7-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZCTRZDQLPDX-PQZOIKATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCC=CCCCCC(=O)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C\C/C=C\CCCCC(=O)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885894 | |
Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45267-68-3 | |
Record name | (6Z,9Z)-6,9-Octadecadienedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45267-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6,9-Octadecadienedioic acid, (6Z,9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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